6-(Diethylamino)-2-phenylhexanamide
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Overview
Description
“6-(Diethylamino)-2-phenylhexanamide” is chemically designated as acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, and is commonly known as Lidocaine . It is a local anesthetic agent that is administered topically .
Synthesis Analysis
The synthesis of Lidocaine involves an SN2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide . The intermediate is obtained via the commercially available compounds 2-chloroacetyl chloride and 2,6-dimethylaniline . The process involves the addition of the acyl group to the reduced N atom simultaneously with the reduction of the nitro compound .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve several steps. For instance, the synthesis of Lidocaine involves an SN2 reaction, which is a type of nucleophilic substitution where a lone pair from a nucleophile attacks an electron-deficient electrophilic center and bonds with it .
Scientific Research Applications
Role in Chemical Synthesis and Material Science
Flexible Structural Element in Molecular Design
6-Aminohexanoic acid, a related compound, has been acknowledged for its hydrophobic, flexible structure, contributing significantly to the synthesis of modified peptides and polyamide synthetic fibers. Its utility as a linker in biologically active structures highlights its relevance in chemical synthesis and materials science (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Biochemical and Cellular Applications
Fluorescent pH Probe for Living Cells
A derivative, 6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde (DDXC), was developed into a fluorescent pH probe capable of imaging living cells in extreme acidity. This probe demonstrates the potential of 6-(Diethylamino)-2-phenylhexanamide derivatives in biochemical and cellular studies (Tong et al., 2017).
Anticancer Research
Anticancer Activity of Schiff Bases
Schiff bases derived from diethylamino phenols have shown significant anticancer activity, suggesting that this compound and its analogs could serve as potential chemotherapeutic agents. These compounds have demonstrated efficacy against cancer cell lines, indicating their therapeutic potential in oncology (Uddin et al., 2020).
Photodynamic Therapy Applications
Silicon Phthalocyanines for Cancer Treatment
Silicon phthalocyanines with diethylamino phenoxy substituents have been synthesized for non-aggregated forms, showing promise in DNA cleavage and phototoxic anticancer activities. These findings underscore the applicability of this compound derivatives in photodynamic therapy, particularly against neuroblastoma cell lines (Barut et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
6-(diethylamino)-2-phenylhexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-3-18(4-2)13-9-8-12-15(16(17)19)14-10-6-5-7-11-14/h5-7,10-11,15H,3-4,8-9,12-13H2,1-2H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRITHOZOPVWKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCC(C1=CC=CC=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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